molecular formula C10H8F3NO B1444249 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one CAS No. 1263774-97-5

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Cat. No.: B1444249
CAS No.: 1263774-97-5
M. Wt: 215.17 g/mol
InChI Key: BWUUWAXTSJRLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

  • Neuropharmacology : It has been studied as a potential radiotracer for positron emission tomography (PET) imaging of synaptic vesicle glycoprotein 2A (SV2A), which is crucial in various neurological disorders like epilepsy and neurodegenerative diseases. Its ability to modulate SV2A activity suggests utility in studying synaptic density and drug interactions .
  • Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokine production in macrophages, pointing toward potential applications in treating inflammatory diseases .

Research indicates significant biological activity attributed to the trifluorophenyl group:

  • Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes related to neurotransmitter release. This activity could have implications for treating conditions associated with neurotransmitter dysregulation .
  • Receptor Binding Affinity : Investigations into its binding affinity with various receptors suggest that the trifluorophenyl substitution enhances interactions, potentially leading to increased efficacy in therapeutic applications .

Industrial Applications

In industrial settings, 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one serves as:

  • Building Block : It is utilized as a building block for synthesizing more complex molecules in organic chemistry.
  • Catalyst : The compound's chirality allows it to be used as a catalyst in asymmetric reactions crucial for producing enantiopure compounds necessary in pharmaceuticals .

Therapeutic Potential in Neurological Disorders

Research has highlighted the compound's potential role in treating neurological disorders through its interaction with SV2A. Its ability to modulate synaptic vesicle dynamics could lead to novel treatment strategies for epilepsy and other neurodegenerative conditions.

Anti-inflammatory Effects

In laboratory studies, the compound demonstrated the capability to reduce inflammation by inhibiting cytokine production. This finding opens avenues for developing new anti-inflammatory agents based on this molecular framework.

Comparison with Similar Compounds

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific trifluorinated phenyl group, which imparts distinct chemical and physical properties .

Biological Activity

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a compound that has garnered attention in the field of neuropharmacology, particularly due to its interaction with synaptic vesicle glycoprotein 2A (SV2A). This article aims to provide a comprehensive overview of its biological activity, supported by empirical data and case studies.

  • Chemical Formula : C11_{11}H10_{10}F3_{3}N\O
  • Molecular Weight : 233.20 g/mol
  • Structure : The compound features a pyrrolidinone ring substituted with a trifluorophenyl group, contributing to its unique biological properties.

This compound primarily functions as a selective radioligand for SV2A. SV2A is a protein located in synaptic vesicles that plays a crucial role in neurotransmitter release. The binding of this compound to SV2A has implications for understanding synaptic density and function in various neurological conditions.

1. Radioligand Properties

The compound has been evaluated as a radiotracer in positron emission tomography (PET) imaging studies. For instance, the derivative 11C-UCB-J, which includes this compound in its structure, demonstrated:

  • High brain uptake : Indicating effective penetration through the blood-brain barrier.
  • Rapid binding kinetics : Allowing for quick imaging results.
  • Specific binding signals : High specific binding potential in brain regions associated with SV2A expression .

2. Case Studies

Several studies have utilized this compound to evaluate synaptic integrity in neurodegenerative diseases:

  • A study involving non-human primates showed that 11C-UCB-J exhibited high specific binding in gray matter regions, correlating with SV2A expression levels and providing insights into synaptic loss in conditions like Alzheimer's disease .
  • Another investigation highlighted the use of this radiotracer in assessing the effects of antiepileptic drugs on SV2A binding, demonstrating significant occupancy rates that correlate with therapeutic efficacy .

Data Table: Summary of Key Findings

StudySubjectRadiotracer UsedKey Findings
Nabulsi et al., 2016Non-human primates11C-UCB-JHigh brain uptake and specific binding in gray matter
Matuskey et al., 2020Parkinson's Disease Patients11C-UCB-JLower binding observed in substantia nigra
Tang et al., 2022ALS Patients18F-SynVesT-1Lower uptake in key brain regions correlating with disease severity

Properties

IUPAC Name

4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUUWAXTSJRLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263774-97-5
Record name 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Reactant of Route 2
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Reactant of Route 4
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Reactant of Route 5
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Reactant of Route 6
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Customer
Q & A

Q1: How does 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one interact with its target, SV2A, and what are the downstream effects of this interaction?

A1: this compound itself doesn't directly interact with SV2A. It serves as a scaffold for developing PET tracers like ¹¹C-UCB-J and ¹⁸F-SynVesT-1. These tracers bind to SV2A, a protein found on synaptic vesicles in neurons. This binding allows researchers to visualize and quantify synaptic density in the brain using PET imaging. [, , ] No downstream effects are elicited by the binding of these tracers, as they are designed for imaging purposes and not to elicit pharmacological responses.

Q2: What are the advantages of using ¹⁸F-SynVesT-1 over ¹¹C-UCB-J for PET imaging of SV2A?

A2: While both tracers exhibit excellent kinetic and in vivo binding properties for imaging SV2A, ¹⁸F-SynVesT-1 utilizes the ¹⁸F isotope, which has a longer half-life (110 minutes) compared to the ¹¹C isotope (20 minutes) used in ¹¹C-UCB-J. [] This longer half-life makes ¹⁸F-SynVesT-1 more practical for clinical applications, allowing for longer scan times and easier transportation and distribution.

Q3: How does head motion affect PET imaging results, and how can the data-driven motion correction method COD address this issue?

A3: Head motion during PET scans can significantly degrade image quality and lead to inaccurate quantification of tracer uptake. [] Traditional methods like frame-based image registration (FIR) are limited in their ability to correct for motion within short timeframes. The data-driven motion correction method, centroid of distribution (COD), utilizes the PET raw data itself to detect and correct for even small head movements. By analyzing changes in the center of the line of response for all detected events, COD can identify motion time points with high sensitivity. This allows for more accurate motion correction, leading to improved image quality and more reliable quantification of SV2A binding with tracers like ¹¹C-UCB-J. []

Q4: What makes SV2A a promising target for studying synaptic density in neurodegenerative disorders like Alzheimer's disease?

A4: SV2A is an integral membrane protein found on virtually all synaptic vesicles in the brain. [] This ubiquitous expression makes it a suitable marker for assessing overall synaptic density. In Alzheimer's disease, synaptic loss is a major structural correlate of cognitive decline. [] Therefore, imaging SV2A with tracers like ¹¹C-UCB-J allows researchers to directly assess synaptic density in living patients and potentially monitor disease progression or treatment efficacy. []

Q5: Can ¹¹C-UCB-J PET imaging be used to assess spinal cord injury (SCI)?

A5: Yes, research suggests that ¹¹C-UCB-J PET imaging can be a valuable tool for assessing SCI. Studies have demonstrated significant SV2A loss in animal models of SCI using both in vitro autoradiography and in vivo ¹¹C-UCB-J PET imaging. [] The ability to non-invasively visualize and quantify SV2A loss with ¹¹C-UCB-J PET offers a potential method for evaluating the extent of spinal cord damage and monitoring the effectiveness of therapeutic interventions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.